molecular formula C9H8ClN B1601600 2-(2-Chlorophenyl)propanenitrile CAS No. 75920-46-6

2-(2-Chlorophenyl)propanenitrile

Cat. No. B1601600
CAS RN: 75920-46-6
M. Wt: 165.62 g/mol
InChI Key: XOMXWBCHMZFRQX-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)propanenitrile, commonly referred to as 2-CPN, is a synthetic compound that is used in a variety of scientific research applications. 2-CPN is a colorless crystalline solid that is soluble in polar solvents such as ethanol and dimethyl sulfoxide (DMSO). It is synthesized by the reaction of 2-chlorophenylacetonitrile with propanenitrile in the presence of a catalyst such as sodium hydroxide. 2-CPN is an important compound in the field of organic chemistry and is used in a variety of laboratory experiments and research studies.

Scientific Research Applications

Fungicidal Properties

2-(2-Chlorophenyl)propanenitrile derivatives have been studied for their fungicidal properties. For instance, a compound closely related to 2-(2-Chlorophenyl)propanenitrile, named RH 3866, exhibited effectiveness against a range of fungi, particularly those in the subclass loculoascomycetidae, as well as powdery mildews and rusts. This compound also demonstrated activity against Fusarium, Monilinia, and Rhizoctonia fungi (Quinn et al., 1986).

Synthesis of Heterocyclic Systems

2-(2-Chlorophenyl)propanenitrile analogs are key precursors for synthesizing various heterocyclic systems. These include imidazole derivatives, oxazoles, isothiazoles, and 1,3,2-diazaphospholidines. Their versatility in reactions as monofunctional precursors or as sources of a nitrile carbon atom has been highlighted, showcasing their importance in chemical synthesis (Drabina & Sedlák, 2012).

Analytical Chemistry

The compound has been used in spectrophotometric methods for its determination in chemical analysis. For example, the detection of [(2-Chlorophenyl)methylene]propane dinitrile using reactive dyes and chloroform extraction showcases its application in analytical chemistry (Halámek & Kobliha, 1992).

Molecular Structure Studies

2-(2-Chlorophenyl)propanenitrile and its derivatives have been subjects of molecular structure studies, including crystallography and spectroscopy. These studies offer insights into the compound's chemical properties and potential applications in material science (Sharma et al., 2014).

Environmental Science Applications

In environmental science, 2-(2-Chlorophenyl)propanenitrile has been used as a model compound to study reactions relevant to combustion processes. For example, its reaction on Cu(II)O at high temperatures provides insights into the reduction mechanisms and kinetics in combustion systems (Farquar et al., 2003).

Organic Synthesis and Nonlinear Optical Materials

Its applications extend to organic synthesis and the development of nonlinear optical materials. For example, N-(2-Chlorophenyl)-(1-Propanamide) synthesized from a derivative has been studied for its electro-optic and non-linear optical properties, highlighting potential in optical device applications (Prabhu & Rao, 2000).

properties

IUPAC Name

2-(2-chlorophenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-7(6-11)8-4-2-3-5-9(8)10/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMXWBCHMZFRQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505207
Record name 2-(2-Chlorophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)propanenitrile

CAS RN

75920-46-6
Record name 2-(2-Chlorophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the procedure outlined for Example 649, 2-(2-chlorophenyl)acetonitrile (15 g, 98.9 mmol) was reacted with NaHMDS (118 mL, 118 mmol), and methyl iodie (7.0 mL, 108 mmol) to afford the desired product (14 g, 87%) as a brown oil: ESI MS m/z 166 [C9H8ClN+H]+.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
118 mL
Type
reactant
Reaction Step Two
Name
methyl iodie
Quantity
7 mL
Type
reactant
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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